molecular formula C15H30N3O15P3 B13839250 N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13839250
M. Wt: 585.33 g/mol
InChI Key: VWBDMYNDKCXTRO-MDTBIHKOSA-N
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Description

The compound N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a dihydroxyoxolane moiety, and multiple phosphate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the dihydroxyoxolane group through a glycosylation reaction. The final steps involve the phosphorylation of the hydroxyl groups to form the phosphate esters under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as crystallization or chromatography to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphate groups.

    Reduction: Reduction reactions can modify the pyrimidine ring or the phosphate groups.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate cellular processes and enzyme interactions.

    Industry: The compound can be utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: can be compared to other phosphorylated nucleosides or nucleotides, such as adenosine triphosphate (ATP) or guanosine monophosphate (GMP).

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a dihydroxyoxolane moiety and multiple phosphate groups. This unique arrangement allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable tool in scientific research.

Properties

Molecular Formula

C15H30N3O15P3

Molecular Weight

585.33 g/mol

IUPAC Name

N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.C6H15N/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14;1-4-7(5-2)6-3/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15);4-6H2,1-3H3/t4-,5-,6-,7+;/m1./s1

InChI Key

VWBDMYNDKCXTRO-MDTBIHKOSA-N

Isomeric SMILES

CCN(CC)CC.C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CCN(CC)CC.C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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